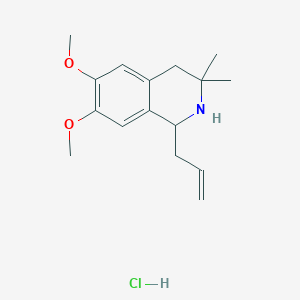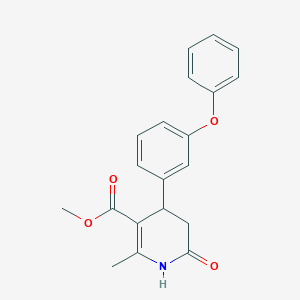![molecular formula C22H21NO4 B5129451 N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its performance-enhancing properties have attracted attention in the sports community. Despite its potential benefits, the compound is currently banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Wirkmechanismus
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which in turn leads to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to increase endurance and improve exercise performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications. However, one limitation is that it is currently banned by WADA, which limits its use in human studies.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516. One area of research is the development of safer and more effective compounds that target PPARδ. Additionally, further research is needed to better understand the potential health risks associated with N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 and other SARMs. Finally, more research is needed to investigate the potential therapeutic applications of N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 in the treatment of metabolic and cardiovascular diseases.
Synthesemethoden
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 is synthesized through a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 2-(2-methoxyphenoxy)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-phenoxybenzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-9-5-6-10-21(20)26-16-15-23-22(24)17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFKLUCYVGONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)



![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)